An In-Depth Technical Guide to Boc-D-Glu(OMe)-OH·DCHA: Properties, Applications, and Protocols
An In-Depth Technical Guide to Boc-D-Glu(OMe)-OH·DCHA: Properties, Applications, and Protocols
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-glutamic acid γ-methyl ester dicyclohexylammonium salt (Boc-D-Glu(OMe)-OH·DCHA). As a critical chiral building block in modern synthetic chemistry, this reagent's utility is predicated on its unique trifecta of protecting groups: the acid-labile Boc group for α-amine protection, the stable methyl ester for side-chain carboxyl protection, and the dicyclohexylammonium (DCHA) salt for enhanced stability and handling. We will dissect its molecular profile, outline core protocols for its use in peptide synthesis, and detail the causality behind its strategic application in the development of complex peptides and pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Introduction to Protected Amino Acids in Synthesis
The Imperative of Protecting Groups in Peptide Chemistry
The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process of forming amide (peptide) bonds between amino acid monomers.[1] This process would be chaotic without the strategic use of protecting groups. Unprotected amino acids possess at least two reactive functional groups—an amine and a carboxylic acid—as well as a potentially reactive side chain. To ensure the formation of a single, desired peptide sequence, all reactive sites, except for the one intended for coupling, must be temporarily masked. The N-α-tert-butoxycarbonyl (Boc) group, introduced by Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS), is a cornerstone of this strategy.[2] Its key advantage lies in its stability to a range of reaction conditions while being readily removable under moderately acidic conditions that leave other protecting groups, like side-chain esters, intact.[2]
Boc-D-Glu(OMe)-OH·DCHA: A Strategically Designed Building Block
Boc-D-Glu(OMe)-OH·DCHA is a specialized derivative of D-glutamic acid designed for precise incorporation into peptide chains. The "D" configuration is crucial for synthesizing non-natural peptides, peptidomimetics, or peptide fragments intended to have increased stability against enzymatic degradation. The molecule's design addresses three key requirements for a successful synthesis:
-
α-Amine Protection: The Boc group prevents unwanted polymerization and directs bond formation to the C-terminus.
-
Side-Chain Protection: The γ-methyl ester (OMe) blocks the side-chain carboxyl group, preventing it from interfering with the main peptide bond formation.
-
Enhanced Handling and Stability: The formation of a dicyclohexylammonium (DCHA) salt with the free α-carboxylic acid improves the compound's crystallinity, stability, and handling properties, transforming what might be an oil into a weighable, stable solid.[3]
Molecular Profile and Physicochemical Properties
Chemical Structure and Stereochemistry
The structure of Boc-D-Glu(OMe)-OH·DCHA consists of the N-Boc-D-glutamic acid-γ-methyl ester anion and the dicyclohexylammonium cation, associated via an ionic bond.
Caption: Ionic association between the Boc-D-Glu(OMe)-OH anion and the DCHA cation.
Physicochemical Data Summary
The key quantitative data for Boc-D-Glu(OMe)-OH·DCHA are summarized below for quick reference.
| Property | Value | Source(s) |
| Synonym | N-α-Boc-D-glutamic acid 5-methyl ester dicyclohexylamine salt | [4] |
| CAS Number | 76379-02-7 | [4] |
| Molecular Formula | C₂₃H₄₂N₂O₆ (or C₁₁H₁₉NO₆·C₁₂H₂₃N) | [5][6] |
| Molecular Weight | 442.6 g/mol | [4][5] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥98% (HPLC) | [8] |
| Solubility | Soluble in organic solvents like dichloromethane and methanol | [7] |
The Functional Roles of Each Moiety
-
Boc Group (tert-Butoxycarbonyl): This is an acid-labile protecting group. Its steric bulk prevents the α-amine from acting as a nucleophile. It is stable to the basic conditions often used for Fmoc-deprotection but is cleanly removed with moderate acids like trifluoroacetic acid (TFA).[2]
-
OMe Group (Methyl Ester): This group protects the side-chain (γ) carboxylic acid. It is stable to the acidic conditions used for Boc deprotection and requires harsher conditions (e.g., saponification with NaOH) for removal, ensuring orthogonality in the deprotection strategy.
-
DCHA Salt (Dicyclohexylammonium): Many N-protected amino acids are oils or amorphous solids that are difficult to purify and handle.[3] By forming a salt with the bulky, basic amine dicyclohexylamine (DCHA), the free α-carboxylic acid is converted into a stable, crystalline solid.[3][9] This greatly simplifies purification by crystallization, improves shelf-life, and allows for accurate weighing.[3]
Synthesis and Quality Control Framework
General Synthetic Pathway
The synthesis of Boc-D-Glu(OMe)-OH·DCHA is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield.
Caption: General synthetic workflow for Boc-D-Glu(OMe)-OH·DCHA.
A typical synthesis involves the initial esterification of the side-chain carboxyl group of D-glutamic acid, followed by the protection of the α-amine with di-tert-butyl dicarbonate (Boc₂O).[10] The resulting N-protected free acid, which is often an oil, is then dissolved in a suitable solvent and treated with dicyclohexylamine to precipitate the stable, crystalline DCHA salt.
Analytical Verification: A Self-Validating Protocol
To ensure the identity, purity, and integrity of the final product, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system where each method corroborates the others.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of all expected protons and their integrations. Key signals include the characteristic 9-proton singlet for the Boc group (~1.4 ppm), the 3-proton singlet for the methyl ester (~3.7 ppm), and signals corresponding to the glutamic acid backbone and the dicyclohexylamine moiety.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reversed-phase column is used to separate the main compound from any starting materials or side-products. Purity is determined by integrating the area of the product peak relative to the total peak area.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the molecule. Under appropriate ionization conditions, one can observe the mass of the parent free acid (Boc-D-Glu(OMe)-OH) and the DCHA cation, confirming the identity of both components of the salt.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-D-Glu(OMe)-OH·DCHA is as a building block in Boc-based solid-phase peptide synthesis (SPPS).[8]
The Strategic Advantage of the DCHA Salt
Before the amino acid derivative can be coupled to the growing peptide chain, the DCHA salt must be cleaved to generate the free carboxylic acid. This is a critical first step. The salt form prevents premature activation of the carboxyl group during storage.
Step-by-Step Workflow: Integration into an SPPS Cycle
The following workflow outlines the incorporation of a Boc-D-Glu(OMe)-OH unit into a peptide chain anchored to a resin support.
Caption: Workflow for incorporating Boc-D-Glu(OMe)-OH into an SPPS cycle.
Protocol 4.2.1: Liberation of the Free Acid
Causality: The ionic bond of the DCHA salt must be broken to liberate the nucleophilic carboxylate, which can then be activated for coupling. This is achieved by an acid wash, which protonates the carboxylate and forms a water-soluble salt with the dicyclohexylamine, allowing for its removal via liquid-liquid extraction.[2][3]
-
Suspension: Suspend the Boc-D-Glu(OMe)-OH·DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[2][3]
-
Acidification: Transfer the suspension to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid.[3][11] The pH of the aqueous layer should be acidic (pH 2-3).[3] Note: Avoid using hydrochloric acid, as it can form a sparingly soluble dicyclohexylammonium chloride precipitate.[3]
-
Washing: Wash the organic layer with brine to remove residual acid and water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.[2][3]
Protocol 4.2.2: Boc Deprotection (on Resin)
Causality: This step removes the Boc protecting group from the N-terminus of the peptide chain attached to the solid support, exposing the free amine required for the next coupling reaction. TFA is a strong acid that cleaves the tert-butyl carbocation, which is subsequently scavenged to prevent side reactions.[2]
-
Swell Resin: Swell the peptide-resin in DCM.
-
Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.
-
Washing: Filter the resin and wash thoroughly with DCM, followed by a neutralization wash (e.g., 5-10% Diisopropylethylamine (DIEA) in DCM), and finally with DCM and/or Dimethylformamide (DMF) to prepare for coupling.[2]
Protocol 4.2.3: Peptide Bond Formation (Coupling)
Causality: The liberated free acid (from Protocol 4.2.1) is activated to make the carboxyl carbon more electrophilic, facilitating nucleophilic attack by the free amine on the resin (from Protocol 4.2.2). Coupling agents like Dicyclohexylcarbodiimide (DCC) form a highly reactive O-acylisourea intermediate.[1] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve coupling efficiency.[1]
-
Activation: Dissolve the Boc-D-Glu(OMe)-OH free acid (typically 2-4 equivalents relative to the resin loading) and HOBt (1 equivalent to the amino acid) in DMF or DCM. Add DCC (1 equivalent) and allow the mixture to pre-activate for 10-15 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the neutralized, washed peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.
-
Washing: Filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct. The cycle can now be repeated.
Safety, Handling, and Storage Protocols
Material Hazard Assessment
While specific toxicity data is limited, compounds of this class should be handled with care. Potential health effects include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[12][13] Formation of dust should be avoided.[12]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[12]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling the material.[12]
Long-Term Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[12] For long-term stability, refrigeration (2-8°C) is recommended. The DCHA salt form is stable under these recommended storage conditions.[12]
-
Materials to Avoid: Keep away from strong oxidizing agents and strong acids.[12]
Conclusion: A Strategically Valuable Reagent
Boc-D-Glu(OMe)-OH·DCHA is more than a simple protected amino acid; it is an engineered solution for specific challenges in peptide synthesis. The orthogonal protection scheme allows for precise, stepwise chain elongation, while the D-configuration provides a tool for creating peptides with enhanced biological stability. The dicyclohexylammonium salt form addresses the practical issues of handling, purification, and storage, making it a reliable and efficient building block for researchers in drug discovery and materials science. A thorough understanding of its properties and the rationale behind its handling protocols is essential for leveraging its full potential in the laboratory.
References
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- Bachem. Conversion of a DCHA salt to the free acid. (2021-08-20).
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. Safety Data Sheet: Boc-Glu(OMe)-OH.
- Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA.
- Local Pharma Guide. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA.
- Reddit. In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. (2021-10-20).
- CymitQuimica. CAS 45214-91-3: BOC-GLU(OME)-OH.
- J&K Scientific. Boc-L-glutamic acid g-methyl ester dicyclohexylammonium salt.
- World of Molecules. Synthesis of Step A: N-[(1,1-dimethylethoxy)carbonyl]-L-glutamic acid-5-methyl ester.
- chemBlink. Boc-L-glutamic acid 5-methyl ester dicyclohexylamine salt [CAS# 14406-17-8].
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
- Chem-Impex. Boc-L-glutamic acid γ-methyl ester dicyclohexylammonium salt.
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